molecular formula C15H14N2O3S B3001408 Ethyl 2-(benzofuro[3,2-d]pyrimidin-4-ylthio)propanoate CAS No. 851130-55-7

Ethyl 2-(benzofuro[3,2-d]pyrimidin-4-ylthio)propanoate

Cat. No. B3001408
CAS RN: 851130-55-7
M. Wt: 302.35
InChI Key: FEZXHLWOFFXJHW-UHFFFAOYSA-N
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Description

Ethyl 2-(benzofuro[3,2-d]pyrimidin-4-ylthio)propanoate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.

Scientific Research Applications

Medicine: EGFR Tyrosine Kinase Inhibition

Ethyl 2-(benzofuro[3,2-d]pyrimidin-4-ylthio)propanoate shows promise in the field of medicine as an inhibitor of the EGFR tyrosine kinase . This enzyme plays a crucial role in the signaling pathways that regulate cell division and survival, making it a significant target in cancer therapy. Compounds like Ethyl 2-(benzofuro[3,2-d]pyrimidin-4-ylthio)propanoate could potentially be used to develop new anticancer drugs that inhibit EGFR, thereby controlling tumor growth and proliferation.

Agriculture: Pesticide Development

In agriculture, benzofuro[3,2-d]pyrimidine derivatives have been synthesized for potential use as pesticides . The structural complexity and biological activity of these compounds make them suitable candidates for controlling agricultural pests. Ethyl 2-(benzofuro[3,2-d]pyrimidin-4-ylthio)propanoate could be a precursor in synthesizing these derivatives, contributing to the development of new, more effective pesticides.

Material Science: Organic Light-Emitting Diodes (OLEDs)

The benzofuro[3,2-d]pyrimidine core is utilized in the synthesis of hosts for blue phosphorescent OLEDs . These materials are crucial for developing efficient and durable OLEDs, which are used in various display technologies. Ethyl 2-(benzofuro[3,2-d]pyrimidin-4-ylthio)propanoate could serve as a building block in creating these n-type hosts, enhancing the performance of OLEDs.

Environmental Science: Biomass Conversion

This compound is involved in the biomass conversion process, where it’s derived from shikimic acid, a renewable biomass source . The conversion of biomass into valuable chemicals is a significant area of research, focusing on sustainability and the utilization of renewable resources. Ethyl 2-(benzofuro[3,2-d]pyrimidin-4-ylthio)propanoate’s role in this process underscores its importance in green chemistry and environmental science.

Biochemistry: Tyrosine Kinase Research

In biochemistry, the study of tyrosine kinases, which are enzymes that catalyze the transfer of a phosphate group from ATP to a protein, is vital. Ethyl 2-(benzofuro[3,2-d]pyrimidin-4-ylthio)propanoate’s ability to inhibit EGFR tyrosine kinase makes it a valuable tool for researchers studying the signaling pathways involved in cell growth and cancer development .

Pharmacology: Anticancer Drug Synthesis

The pharmacological application of Ethyl 2-(benzofuro[3,2-d]pyrimidin-4-ylthio)propanoate is closely related to its medicinal use. It could be used in the synthesis of novel anticancer drugs due to its inhibitory action on EGFR tyrosine kinase . The development of such drugs is crucial for providing more effective treatments for various types of cancer.

properties

IUPAC Name

ethyl 2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3S/c1-3-19-15(18)9(2)21-14-13-12(16-8-17-14)10-6-4-5-7-11(10)20-13/h4-9H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEZXHLWOFFXJHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)SC1=NC=NC2=C1OC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(benzofuro[3,2-d]pyrimidin-4-ylthio)propanoate

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